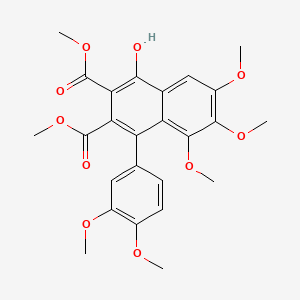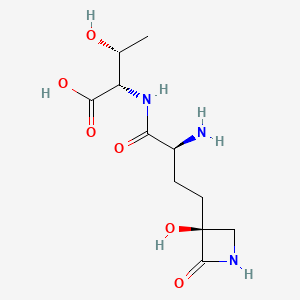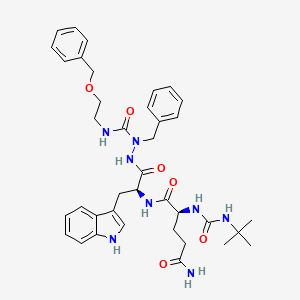
Tartrazine
Overview
Description
Tartrazine is a synthetic lemon yellow azo dye primarily used as a food coloring agent. It is known for its vibrant yellow hue and is widely used in various industries, including food, pharmaceuticals, and cosmetics . The chemical name of this compound is trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tartrazine is synthesized from 4-amino-benzenesulphonic acid, which is diazotized using hydrochloric acid and sodium nitrite. The resulting diazo compound is then coupled with 4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid or its methyl or ethyl ester .
Industrial Production Methods: The industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as filtration, drying, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tartrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The azo group in this compound can be reduced to form amines.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or amines.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Aromatic amines.
Substitution: Substituted this compound derivatives with different functional groups.
Scientific Research Applications
Tartrazine has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in chromatographic analysis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential effects on enzymatic activities and interactions with proteins.
Industry: Widely used as a colorant in food, pharmaceuticals, and cosmetics.
Mechanism of Action
Comparison with Similar Compounds
Sunset Yellow FCF: Another azo dye with a similar structure but different color properties.
Allura Red AC: A red azo dye used in similar applications.
Amaranth: A red azo dye with different chemical properties.
Uniqueness of Tartrazine: this compound is unique due to its specific yellow hue and its widespread use in various industries. Its chemical structure allows for versatile applications, making it a preferred choice for many manufacturers .
Properties
CAS No. |
1934-21-0 |
|---|---|
Molecular Formula |
C16H12N4NaO9S2+ |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
sodium;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H12N4O9S2.Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);/q;+1 |
InChI Key |
KVMUSGMZFRRCAS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.[Na+] |
Appearance |
Orange to yellow solid powder |
Color/Form |
Bright orange-yellow powder |
melting_point |
greater than 572 °F (NTP, 1992) |
physical_description |
C.i. pigment yellow 100 is a yellow to greenish-yellow powder. (NTP, 1992) Water or Solvent Wet Solid Dry Powder; NKRA Bright orange-yellow solid; [Merck Index] Hygroscopic; [HSDB] Orange powder; [MSDSonline] |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
34175-08-1 (parent) 74920-66-4 (barium salt) 84681-80-1 (barium salt (2:3)) |
shelf_life |
>2 years if stored properly |
solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L) In glycerol, 18.0 g/100 mL at 25 °C; in propylene glycol, 7.0 g/100 mL at 25 °C In ethanol, 0.8 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL Soluble in concentrated sulfuric acid |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Barium, Tartrazine FD and C Yellow No. 5 Tartrazine Tartrazine Barium Tartrazine Barium (2:3) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


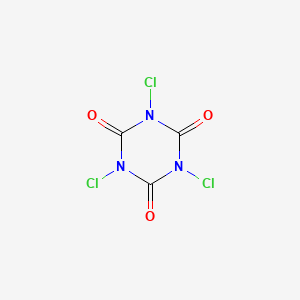
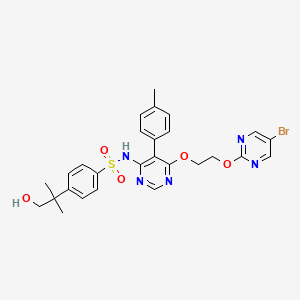
![4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1681855.png)
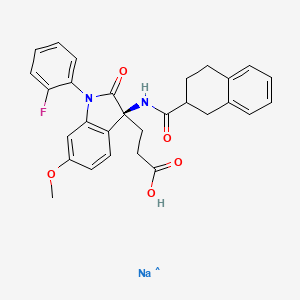
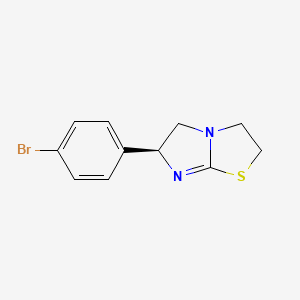
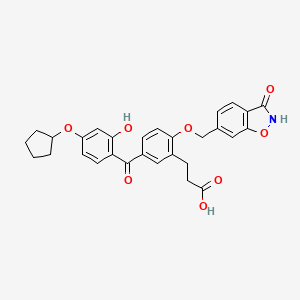
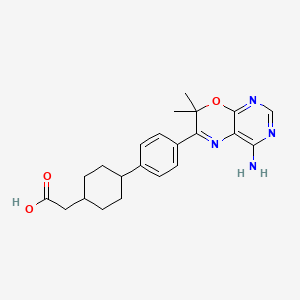
![1-butan-2-yl-3-(2-chloroethyl)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-nitrosourea](/img/new.no-structure.jpg)
![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)
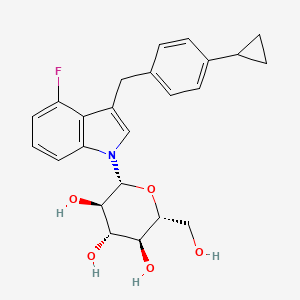
![(((pentan-3-yloxy)carbonyl)oxy)methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-acetyl-2-propyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride](/img/structure/B1681867.png)
